3,5-二溴-3H-异苯并呋喃-1-酮

概述

描述

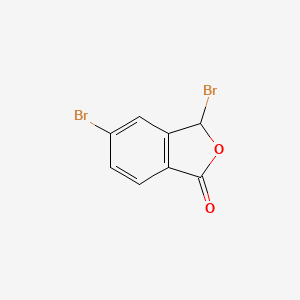

3,5-Dibromo-3H-isobenzofuran-1-one is a brominated derivative of isobenzofuran-1-one, a compound that forms the core structure in various synthetic targets due to its potential biological activities. The dibromo substitution on the isobenzofuranone ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated isobenzofuran-1-ones typically involves starting materials such as maleic anhydrides or phthalic anhydrides. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones, which are closely related to the target compound, can be achieved from phthalic anhydrides through a debrominative decarboxylation or bromodecarboxylation reaction as a key step . Additionally, a domino one-pot strategy using [Cu]-catalysis in water as a green solvent has been reported for the synthesis of isobenzofuran-1(3H)-ones, which could potentially be adapted for the synthesis of dibromo derivatives . Moreover, regioselective bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Molecular Structure Analysis

The molecular structure of isobenzofuran-1(3H)-one derivatives has been extensively studied using various techniques such as X-ray crystallography, IR, NMR, and UV-Vis spectroscopy. For example, a novel derivative with a dimethylpyrimidinyl amino group was characterized, and its crystal structure was determined, showing that it crystallizes in the triclinic space group with specific unit-cell parameters . These structural analyses are crucial for understanding the molecular geometry, electronic properties, and potential interaction sites of the molecule.

Chemical Reactions Analysis

Isobenzofuran-1(3H)-ones can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, they can participate in photocatalytic reactions with sulfur dioxide surrogates to generate sulfonated derivatives . They can also be further elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, metal-free intramolecular oxychalcogenation approaches have been used to synthesize chalcogenated derivatives from o-alkenyl benzoic acids/amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuran-1(3H)-ones are influenced by their molecular structure and substituents. For example, the presence of bromine atoms is likely to increase the molecular weight and alter the lipophilicity of the compound. Theoretical studies, including DFT calculations, have been used to predict electronic properties such as HOMO and LUMO energies, which are indicative of the molecule's reactivity . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies have been conducted to explore the biological relevance of these compounds .

科学研究应用

结构分析和抗氧化活性

一种与 3,5-二溴-3H-异苯并呋喃-1-酮密切相关的苯酞衍生物,对其结构和抗氧化活性进行了分析。X 射线衍射和红外光谱,以及量子化学计算,揭示了其晶体结构和电子性质。该化合物表现出抗氧化活性,通过各种测定评估,并显示出 DNA 结合亲和力,表明在生物活性化合物研究中具有潜力 (Yılmaz et al., 2020)。

合成中的多米诺 [Pd]-催化

异苯并呋喃-1(3H)-酮的合成,包括 3,5-二溴-3H-异苯并呋喃-1-酮的变体,是通过一种高效的多米诺 [Pd]-催化方法实现的。该策略展示了广泛的底物范围,并应用于合成各种与药物相关的化合物 (Mahendar & Satyanarayana, 2016)。

发散合成方法

通过无金属分子内氧硫属化方法,实现了与 3,5-二溴-3H-异苯并呋喃-1-酮类似的异苯并呋喃-1(3H)-酮衍生物的发散合成。该方法提供了一种区域选择性方法来获得各种衍生物,展示了有机合成中的多功能性 (Du et al., 2022)。

共振辅助氢键

异苯并呋喃-1(3H)-酮,3,5-二溴-3H-异苯并呋喃-1-酮所属的一组,显示出有趣的共振辅助氢键,如结构研究中所证明的。这些发现对于理解此类化合物中的稳定性和分子相互作用非常重要 (Franca et al., 2016)。

磺化衍生物的光催化生成

开发了一种光催化方法来生成磺化的异苯并呋喃-1(3H)-酮,包括 3,5-二溴-3H-异苯并呋喃-1-酮的衍生物。该方法利用可见光和光催化剂,展示了一种环保的合成路线 (Zhang, Zhou, & Wu, 2018)。

绿色溶剂中的 [Cu]-催化

在水中使用 [Cu]-催化,实现了一种与 3,5-二溴-3H-异苯并呋喃-1-酮相关的异苯并呋喃-1(3H)-酮的环境友好合成。该方法突出了绿色溶剂在有机合成中的应用 (Mahendar & Satyanarayana, 2015)。

作用机制

Mode of Action

These changes could potentially alter the function of the target, affecting the overall biological process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-3H-isobenzofuran-1-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

属性

IUPAC Name |

3,5-dibromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHYDEJTOWNHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)

![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)

![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)